molecular formula C17H16O3 B3280827 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 723332-06-7

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde

Cat. No. B3280827
CAS RN: 723332-06-7
M. Wt: 268.31 g/mol
InChI Key: VPCUWABIHJIBLC-UHFFFAOYSA-N
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Description

“4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde” is a chemical compound with the molecular formula C17H16O3 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16O3/c1-12-3-6-15 (9-13 (12)2)17 (19)11-20-16-7-4-14 (10-18)5-8-16/h3-10H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 . It is a powder at room temperature . The melting point is reported to be between 65-66 degrees Celsius .

Scientific Research Applications

Fluorescent Chemisensors and Metal Ion Detection

Imidazole derivatives, including our compound of interest, exhibit remarkable fluorescence properties. These molecules can fluoresce and glow under specific conditions, making them valuable in analytical processes. Notably, imidazole derivatives are used as chelators for metal ions due to their sensitivity to metal binding. Researchers have developed highly sensitive fluorescent chemisensors based on imidazole derivatives for detecting and imaging metal ions .

Crystal Engineering and Solid-State Chemistry

The crystal structure of our compound provides valuable information about its packing arrangement and intermolecular interactions. Researchers could explore its crystal engineering aspects, including hydrogen bonding patterns and π-π stacking interactions. Understanding these features could aid in designing new crystalline materials with specific properties.

Mechanism of Action

The mechanism of action for this compound is not well-documented, likely due to its use in proteomics research . The exact biological activities and interactions of this compound would depend on the specific context of its use.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-6-15(9-13(12)2)17(19)11-20-16-7-4-14(10-18)5-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCUWABIHJIBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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